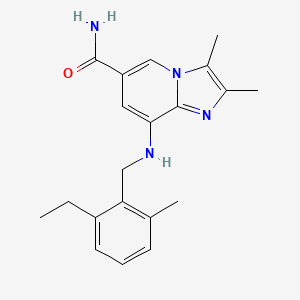

Ar-H047108 游离碱

描述

Ar-H047108 free base is an imidazopyridine potassium competitive acid blocker (P-CAB). This drug may be used to treat early stellate cell activation and veno-occlusive-disease (VOD)-like hepatotoxicity.

科学研究应用

实验设施中的自动化:Ranawake (2015 年) 讨论了美国陆军研究实验室空气动力学和跨音速实验设施中自由飞行火花范围的自动化。这与涉及高速射弹和空气动力学的研究相关 (Ranawake,2015 年)。

科学教育中的增强现实:Cheng 和 Tsai (2013 年) 探讨了如何将增强现实 (AR) 技术应用于科学教育。他们将基于图像的 AR 和基于位置的 AR 确定为两种主要方法,这些方法在增强学生在科学方面的学习体验中具有不同的应用 (Cheng 和 Tsai,2013 年)。

生物基和仿生材料研究:McElhinny 和 Becker (2014 年) 专注于美国陆军研究办公室中生物基和仿生材料领域的新兴研究机会。这项研究对于使用生物学开发新材料或将生物学与合成材料相结合具有重要意义 (McElhinny 和 Becker,2014 年)。

制造业中的增强现实:Ong、Yuan 和 Nee (2008 年) 对制造业中的增强现实应用进行了全面调查,重点介绍了其在各种工业运营中的潜力和发展 (Ong、Yuan 和 Nee,2008 年)。

学术研究衍生公司的经济影响:Vincett (2010 年) 分析了学术研究衍生公司的经济影响,深入了解了科学研究的商业化和经济贡献 (Vincett,2010 年)。

属性

CAS 编号 |

248281-68-7 |

|---|---|

产品名称 |

Ar-H047108 free base |

分子式 |

C20H24N4O |

分子量 |

336.4 g/mol |

IUPAC 名称 |

8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C20H24N4O/c1-5-15-8-6-7-12(2)17(15)10-22-18-9-16(19(21)25)11-24-14(4)13(3)23-20(18)24/h6-9,11,22H,5,10H2,1-4H3,(H2,21,25) |

InChI 键 |

IDSZXCFCCNVXER-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |

规范 SMILES |

CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,3-dimethyl-8-(2-ethyl-6-methylbenzylamino)imidazo(1,2-a)pyridine-6-carboxamide AR H047108 AR-H047108 ARH047108 |

产品来源 |

United States |

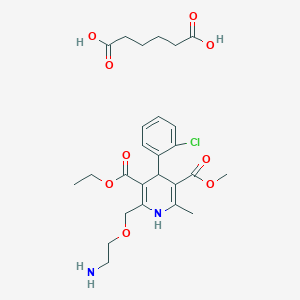

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。